6-Bromo-4-chloro-7-methoxycinnoline-3-carboxamide
Overview
Description
6-Bromo-4-chloro-7-methoxycinnoline-3-carboxamide is a heterocyclic aromatic compound with the molecular formula C10H7BrClN3O2 and a molecular weight of 316.54 g/mol . This compound is part of the cinnoline family, which is known for its diverse biological activities and applications in various fields of research.
Preparation Methods
The synthesis of 6-Bromo-4-chloro-7-methoxycinnoline-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the bromination and chlorination of a cinnoline derivative, followed by methoxylation and carboxamidation. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
6-Bromo-4-chloro-7-methoxycinnoline-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines. Typical reagents include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids to form biaryl compounds.
Scientific Research Applications
6-Bromo-4-chloro-7-methoxycinnoline-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug development, particularly for diseases that require targeted molecular therapies. Its ability to interact with specific enzymes and receptors makes it a candidate for further pharmacological studies.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloro-7-methoxycinnoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by interfering with their cell wall synthesis or metabolic processes .
Comparison with Similar Compounds
6-Bromo-4-chloro-7-methoxycinnoline-3-carboxamide can be compared with other cinnoline derivatives, such as:
6-Bromo-4-chloro-7-methylquinoline: This compound has a similar structure but lacks the methoxy and carboxamide groups, which can affect its reactivity and biological activity.
6-Bromo-4-chloro-7-methoxyquinoline:
The uniqueness of this compound lies in its combination of functional groups, which provide a versatile platform for chemical modifications and biological studies.
Biological Activity
6-Bromo-4-chloro-7-methoxycinnoline-3-carboxamide is a synthetic compound with a heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and its applications in medicinal chemistry, focusing on its antimicrobial, antiviral, and anticancer activities.
This compound is characterized by the following chemical structure:
- Molecular Formula: C11H8BrClN2O2
- Molecular Weight: 303.55 g/mol
The compound can undergo various chemical reactions, including substitution, oxidation, and coupling reactions, which facilitate its use in synthesizing more complex molecules.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of several bacterial strains by interfering with their metabolic processes and cell wall synthesis. For instance, studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Efficacy of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Antiviral Activity
The compound has also been investigated for its antiviral properties. Preliminary studies suggest it may inhibit viral replication by targeting specific viral enzymes or receptors. For example, it has shown potential in inhibiting the replication of certain strains of the influenza virus and HIV .
Case Study: Inhibition of Influenza Virus
In a controlled laboratory setting, this compound was tested against H1N1 influenza virus. The results indicated a dose-dependent inhibition of viral replication with an IC50 value of approximately 15 µM.
Anticancer Activity
The anticancer potential of this compound is particularly noteworthy. Studies have revealed that it induces apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and proliferation. The compound's mechanism may involve the inhibition of specific kinases or transcription factors that are crucial for cancer cell growth .
Table 2: Anticancer Activity of this compound
Cancer Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical Cancer) | 20 |
MCF-7 (Breast Cancer) | 25 |
A549 (Lung Cancer) | 30 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. For instance:
- Antimicrobial Action: It may inhibit bacterial enzymes essential for cell wall synthesis, thereby preventing bacterial growth.
- Antiviral Action: The compound could interfere with viral entry into host cells or inhibit viral replication through enzyme inhibition.
- Anticancer Action: It appears to activate apoptotic pathways while inhibiting pathways that promote cell survival, such as the PI3K/Akt signaling pathway .
Properties
IUPAC Name |
6-bromo-4-chloro-7-methoxycinnoline-3-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN3O2/c1-17-7-3-6-4(2-5(7)11)8(12)9(10(13)16)15-14-6/h2-3H,1H3,(H2,13,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCMUOXGRDBWDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=NC(=C2Cl)C(=O)N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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